molecular formula C8H12N2 B13529631 (2r)-1-(Pyridin-2-yl)propan-2-amine

(2r)-1-(Pyridin-2-yl)propan-2-amine

Cat. No.: B13529631
M. Wt: 136.19 g/mol
InChI Key: OKWKKGILOAMUGL-SSDOTTSWSA-N
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Description

(2r)-1-(Pyridin-2-yl)propan-2-amine is an organic compound that features a pyridine ring attached to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-1-(Pyridin-2-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, a six-membered aromatic ring containing one nitrogen atom.

    Alkylation: The pyridine is subjected to alkylation using a suitable alkylating agent, such as 2-bromopropane, under basic conditions to introduce the propan-2-amine group.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(2r)-1-(Pyridin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups to the pyridine ring or the amine group.

Scientific Research Applications

(2r)-1-(Pyridin-2-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2r)-1-(Pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2r)-1-(Pyridin-3-yl)propan-2-amine: Similar structure but with the pyridine ring attached at the 3-position.

    (2r)-1-(Pyridin-4-yl)propan-2-amine: Similar structure but with the pyridine ring attached at the 4-position.

    (2r)-1-(Pyridin-2-yl)butan-2-amine: Similar structure but with a butan-2-amine moiety instead of propan-2-amine.

Uniqueness

(2r)-1-(Pyridin-2-yl)propan-2-amine is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the propan-2-amine group confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(2R)-1-pyridin-2-ylpropan-2-amine

InChI

InChI=1S/C8H12N2/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3/t7-/m1/s1

InChI Key

OKWKKGILOAMUGL-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=N1)N

Canonical SMILES

CC(CC1=CC=CC=N1)N

Origin of Product

United States

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